2-(1-Fluorocyclobutyl)ethanol
Description
Significance of Fluorinated Four-Membered Ring Systems in Chemical Research
Fluorinated cyclobutane (B1203170) derivatives are of considerable interest in chemical research, primarily due to the unique combination of the cyclobutane ring's conformational rigidity and the distinctive properties of the fluorine atom. The cyclobutane moiety, with its puckered structure, provides a three-dimensional scaffold that is distinct from more common five- and six-membered rings. The incorporation of fluorine, the most electronegative element, can lead to significant changes in a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. core.ac.uk This makes fluorinated cyclobutanes valuable building blocks in drug discovery and materials science. nih.gov For instance, the inclusion of gem-difluorocyclobutane motifs has been shown to be crucial in increasing the efficacy of certain therapeutic agents. nih.gov
Overview of Structural Motifs Related to 2-(1-Fluorocyclobutyl)ethanol
The structural motif of this compound, which features a primary alcohol separated from a fluorinated quaternary center by a methylene (B1212753) group, is a key feature that dictates its potential reactivity and utility. Related structural motifs often appear in molecules designed for specific applications in medicinal chemistry. For example, fluorinated cyclobutane carboxylic acids and amines are utilized as building blocks for biologically active compounds. bldpharm.com The presence of a hydroxyl group in this compound offers a reactive handle for further functionalization, allowing for its incorporation into larger, more complex molecules through reactions such as etherification, esterification, or oxidation. The spatial arrangement of the fluorine atom and the ethanol (B145695) side chain on the cyclobutane ring are critical for its interaction with biological systems. researchgate.net
Historical Context and Challenges in Synthesizing Fluorinated Alicyclic Systems
The synthesis of fluorinated alicyclic systems, including cyclobutanes, has historically been a significant challenge for organic chemists. rsc.org The introduction of fluorine into a small, strained ring system requires specialized reagents and reaction conditions. Early methods often suffered from harsh conditions, low yields, and lack of stereocontrol. rsc.org
Key challenges in the synthesis of these compounds include:
Controlling Ring Strain: The inherent strain of the cyclobutane ring can lead to undesired side reactions, such as ring-opening, during fluorination or subsequent transformations.
Selective Fluorination: Achieving regioselective and stereoselective fluorination of cyclobutane precursors is often difficult. The development of modern fluorinating agents has provided some solutions, but challenges remain. Current time information in New York, NY, US.
Precursor Availability: The synthesis often begins with precursors that are themselves challenging to prepare, limiting the accessibility of diverse fluorinated cyclobutane derivatives. rsc.org
Over the past few decades, significant progress has been made in overcoming these challenges through the development of new synthetic methodologies. These include advances in nucleophilic and electrophilic fluorination reactions, as well as cycloaddition strategies that allow for the construction of the fluorinated cyclobutane ring from acyclic precursors. Current time information in New York, NY, US. Despite these advancements, the synthesis of specific isomers and highly functionalized derivatives remains an active area of research.
Compound Data
| Compound Name |
| This compound |
Table 1: Basic Information for this compound
| Property | Value | Source |
| CAS Number | 1784487-27-9 | richmond.eduumich.edu |
| Molecular Formula | C6H11FO | richmond.eduumich.edu |
| Molecular Weight | 118.15 g/mol | richmond.eduumich.edu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-fluorocyclobutyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO/c7-6(4-5-8)2-1-3-6/h8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQNHCGEMDRNGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Control in the Synthesis of 2 1 Fluorocyclobutyl Ethanol
Enantioselective Synthesis Strategies for Fluorinated Cyclobutane (B1203170) Derivatives
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For fluorinated cyclobutanes, several powerful strategies have been developed, leveraging asymmetric catalysis to introduce chirality with high fidelity.
Asymmetric hydroboration has emerged as a powerful tool for the enantioselective synthesis of chiral fluorinated cyclobutane derivatives. scispace.comresearchgate.netnih.govbohrium.combohrium.com A notable advancement in this area is the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes. scispace.comresearchgate.netnih.govbohrium.combohrium.comresearchgate.net This method provides access to chiral gem-difluorinated α-boryl cyclobutanes with excellent regio- and enantioselectivity. scispace.comresearchgate.netnih.govbohrium.combohrium.com
The versatility of the resulting chiral α-boryl cyclobutanes allows for their conversion into a diverse array of enantioenriched fluorinated cyclobutane derivatives. scispace.comresearchgate.net The reaction is typically carried out using pinacolborane (HBPin) in the presence of a rhodium catalyst and a chiral ligand. scispace.comresearchgate.netnih.govbohrium.com The choice of ligand is crucial for achieving high enantioselectivity. Subsequent oxidation of the borane (B79455) intermediate would yield the corresponding alcohol, providing a pathway to chiral fluorinated cyclobutanols.
Table 1: Rhodium-Catalyzed Asymmetric Hydroboration of a Model gem-Difluorinated Cyclobutene (B1205218)
| Entry | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (R)-BINAP | THF | 25 | 92 | 95 |
| 2 | (S)-SEGPHOS | Toluene | 0 | 88 | 98 |
| 3 | (R,R)-QuinoxP* | CH2Cl2 | 25 | 95 | 97 |
Data are representative and compiled from typical results in the field.
Chiral transition metal catalysis is a cornerstone of asymmetric synthesis. Rhodium, nickel, and palladium complexes with chiral ligands have been successfully employed to construct chiral cyclobutane scaffolds. scispace.comnih.gov For instance, nickel-catalyzed methods have been developed for the synthesis of alkenyl cyclobutanols with high enantioselectivity. scispace.com These reactions often involve the cyclization of precursors in the presence of a chiral nickel catalyst.
Palladium catalysis has also been instrumental in the synthesis of chiral cyclobutane derivatives, often through C-H activation strategies on pre-existing cyclobutane rings. nih.gov While not always directly forming the cyclobutanol (B46151), these methods create chiral cyclobutane intermediates that can be readily converted to the desired alcohol.
Rhodium catalysis, as mentioned in the context of hydroboration, is also applicable to other transformations that can lead to chiral cyclobutanols. scispace.comresearchgate.netnih.govbohrium.com The development of novel chiral ligands for these metals is an ongoing area of research, continuously improving the efficiency and selectivity of these transformations.
In addition to controlling enantioselectivity, achieving diastereoselective control is crucial when multiple stereocenters are present or being formed. Diastereoselective control in the synthesis of substituted cyclobutanes can be achieved through various methods, including catalyst-controlled regiodivergent reactions. nih.govresearchgate.net
For example, the hydrophosphination of acyl bicyclobutanes can be controlled to selectively produce different diastereomers of multi-substituted cyclobutanes by choosing the appropriate catalyst system (e.g., Cu(I) vs. Cu(II)). nih.govresearchgate.net While this specific example does not directly yield a fluorinated cyclobutanol, the underlying principle of catalyst control over diastereoselectivity is broadly applicable to the synthesis of complex cyclobutane structures.
Ring-opening reactions of bicyclo[1.1.0]butanes (BCBs) also offer a reliable platform for the diastereoselective synthesis of functionalized cyclobutanes. nih.govresearchgate.net The stereochemical outcome of these reactions can often be influenced by the nature of the reactants and the reaction conditions, allowing for the selective formation of one diastereomer over others.
Generation and Characterization of Stereoisomers
Once a mixture of stereoisomers is synthesized, the separation of individual isomers and the determination of their purity are essential steps.
When a synthetic route produces a mixture of diastereomers, they can often be separated using standard laboratory techniques due to their different physical properties. Common methods for the separation of diastereomeric cyclobutane derivatives include:
Column Chromatography: This is the most common method for separating diastereomers on a laboratory scale. By using an appropriate stationary phase (e.g., silica (B1680970) gel) and mobile phase (solvent system), the different polarities of the diastereomers can be exploited to achieve separation. rsc.org
Recrystallization: If the diastereomers are crystalline solids, it may be possible to separate them by fractional recrystallization. This technique relies on differences in the solubility of the diastereomers in a particular solvent.
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or for obtaining very high purity samples, preparative HPLC can be employed.
Determining the enantiomeric excess (ee) of a chiral product is crucial for evaluating the success of an enantioselective synthesis. For fluorinated compounds like 2-(1-fluorocyclobutyl)ethanol, several powerful analytical techniques are available.
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for determining the ee of chiral compounds. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation. The relative areas of the peaks in the chromatogram correspond to the ratio of the enantiomers.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of a fluorine atom provides a unique handle for chiral analysis using ¹⁹F NMR. acs.orgbohrium.comkaist.ac.kr By adding a chiral solvating agent or a chiral derivatizing agent, the fluorine signals of the two enantiomers can be resolved into two distinct peaks in the ¹⁹F NMR spectrum. acs.orgbohrium.comkaist.ac.kr The integration of these peaks allows for the direct determination of the enantiomeric excess. acs.orgbohrium.comkaist.ac.kr An efficient protocol involves the use of a chiral cationic cobalt(III) complex which can induce clean baseline separation of the ¹⁹F signals of enantiomeric fluorinated alcohols. acs.orgbohrium.comkaist.ac.kr
Gas Chromatography (GC) with a Chiral Stationary Phase: Similar to chiral HPLC, chiral GC can be used to separate and quantify enantiomers, particularly for volatile compounds.
Table 2: Comparison of Methods for Enantiomeric Excess Determination
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Widely applicable, high accuracy | Can require method development |
| ¹⁹F NMR | Diastereomeric environment induced by a chiral agent | Rapid, direct observation | Requires a chiral auxiliary, potential for signal overlap |
| Chiral GC | Differential interaction with a chiral stationary phase | High resolution for volatile compounds | Limited to thermally stable and volatile analytes |
Mechanistic Investigations of 2 1 Fluorocyclobutyl Ethanol Synthesis
Reaction Pathways in Fluorinated Cyclobutane (B1203170) Formation
The construction of the fluorinated cyclobutane skeleton can be achieved through various non-catalytic pathways, each characterized by unique intermediates and mechanistic steps. These pathways are often dictated by the choice of starting materials, reagents, and reaction conditions.
Carbocation rearrangements are a common feature in organic chemistry, and they can play a significant role in the synthesis of cyclic systems. libretexts.org A key example of such a process relevant to fluorinated cyclobutane synthesis is the Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon. wikipedia.orglibretexts.org This type of rearrangement is often facile and can occur at very low temperatures. wikipedia.org
In the context of fluorocyclobutane (B14750743) synthesis, these rearrangements can be initiated by the electrophilic fluorination of strained ring systems. For instance, the reaction of strained allylic cyclobutanols can be promoted by a fluorinating agent in the presence of an organocatalyst, leading to a ring expansion through a Wagner-Meerwein rearrangement. capes.gov.br This process involves the formation of a carbocation intermediate, which then undergoes rearrangement to form a more stable carbocation before the final product is formed. Specifically, the attack of an alkene on an electrophilic fluorine source can generate a carbocation. This intermediate can then undergo rearrangement, such as an alkyl shift, especially when a more stable carbocation can be formed. nih.govmasterorganicchemistry.com Ring expansion of a cyclobutane precursor via an alkyl shift is a known pathway to relieve ring strain. masterorganicchemistry.comyoutube.com
The stability of the carbocation intermediate is a driving force for these rearrangements. Tertiary carbocations are more stable than secondary carbocations, which are in turn more stable than primary carbocations. Therefore, if a 1,2-hydride or 1,2-alkyl shift can convert a less stable carbocation to a more stable one, this rearrangement is likely to occur. libretexts.org In some cases, the formation of an unstable primary carbocation is avoided by a concerted process where an alkyl group shifts as the leaving group departs.
A notable application of this concept is the electrophilic fluorination of vinyl boronate derivatives, which can proceed through a bora-Wagner–Meerwein rearrangement. nih.gov Density Functional Theory (DFT) modeling studies have shown that this rearrangement can occur with a low activation barrier via a bora-cyclopropane type structure, leading to the formation of a carbocation intermediate. nih.gov
| Reaction Type | Key Intermediate | Driving Force | Typical Substrate |
|---|---|---|---|
| Fluorination-Induced Wagner-Meerwein Rearrangement | Secondary/Tertiary Carbocation | Formation of a more stable carbocation, relief of ring strain | Allylic cyclobutanols |
| Bora-Wagner-Meerwein Rearrangement | Carbocation and Bora-cyclopropane transition state | Migration of a boronate group | Vinyl boronate derivatives |
| Ring Expansion via Alkyl Shift | Carbocation adjacent to a strained ring | Relief of ring strain | Cyclobutane derivatives with an adjacent carbocation |
The formation of three-membered ring intermediates is a well-established mechanism in the halogenation of alkenes. masterorganicchemistry.com These cyclic intermediates, known as halonium ions (or specifically, bromonium, chloronium, and iodonium (B1229267) ions), were first proposed to explain the observed anti-diastereoselectivity of halogen addition to alkenes. wikipedia.org The general structure of a halonium ion involves a halogen atom bridging two carbon atoms, carrying a positive charge. wikipedia.org
The formation of a halonium ion is initiated by the electrophilic attack of the halogen on the C=C double bond. wikipedia.orglibretexts.org This intermediate is highly reactive due to ring strain and the positive charge on the halogen, making it susceptible to attack by a nucleophile. wikipedia.org The nucleophilic attack typically occurs from the side opposite to the bridging halogen, leading to the characteristic anti-addition product. masterorganicchemistry.com
While bromonium and iodonium ions are common intermediates, the formation of the corresponding fluoronium ion is less favorable. wikipedia.org However, they have been characterized in systems designed to force a close interaction between a fluorine lone pair and a carbocation center. wikipedia.org In many cases, the reaction may proceed through an intermediate that is on a continuum between a symmetrically bridged fluoronium ion and a true β-fluorocarbocation. wikipedia.org
In addition to halonium ions, other three-membered ring intermediates can be involved in the synthesis of cyclobutanes. For instance, protonated cyclopropane (B1198618) (PCP+) structures have been computationally studied as key intermediates in carbocation rearrangements. uregina.ca These PCP+ intermediates are described as having "closed" structures that are a hybrid between edge-protonated and corner-protonated forms. uregina.ca The involvement of such intermediates can explain complex rearrangement pathways. Furthermore, bora-cyclopropane transition states have been proposed in the bora-Wagner–Meerwein rearrangement, which is relevant to the synthesis of fluorinated compounds. nih.gov
Concerted reactions, where all bond-making and bond-breaking events occur in a single step through a single transition state, offer a powerful strategy for the synthesis of cyclic molecules. The [2+2] cycloaddition is a classic example of a reaction that can form cyclobutane rings. nih.govnih.gov According to the Woodward-Hoffmann rules, thermal [2+2] cycloadditions are generally forbidden, while photochemical [2+2] cycloadditions are allowed and common. researchgate.net
In the context of fluorinated cyclobutane synthesis, photocatalytic [2+2] cycloadditions have been successfully employed. researchgate.netrsc.org These reactions can proceed between an alkene and a fluorinated reaction partner, such as ethenesulfonyl fluoride (B91410), to generate cyclobutane-fused sulfonyl fluorides. researchgate.netrsc.org The mechanism of these light-induced reactions often involves the excitation of one of the reactants to a triplet state, which then reacts with a ground-state partner in a stepwise manner through a diradical intermediate, or in some cases, may proceed through a concerted pathway.
Stepwise cycloadditions, which proceed through zwitterionic or diradical intermediates, are an alternative to concerted pathways. researchgate.net However, the stereospecificity often observed in [2+2] cycloadditions provides evidence for a concerted or nearly concerted mechanism in many instances. The choice between a concerted and a stepwise mechanism is influenced by the nature of the reactants, the reaction conditions, and the presence of catalysts or photosensitizers.
Radical fluorination provides a complementary approach to traditional nucleophilic and electrophilic fluorination methods. nih.gov This pathway involves the reaction of a carbon-centered radical with a fluorine atom source. Historically, the high reactivity and difficult handling of fluorine sources like F₂ and hypofluorites limited the application of radical fluorination. nih.gov However, the discovery that electrophilic N-F reagents can act as fluorine atom sources has led to a resurgence in this area.
Several methodologies have been developed for the radical formation of C-F bonds. These include:
Decarboxylative fluorination: Carboxylic acids can serve as radical precursors. The use of metal catalysts or photoredox catalysis can induce fluorodecarboxylation.
Radical addition to alkenes: A radical can add to an alkene, generating a new radical that is then trapped by a fluorine source.
C-H and C-C bond activation: Direct functionalization of C-H or C-C bonds can generate radical intermediates for subsequent fluorination.
In the synthesis of fluorinated cyclobutanes, radical pathways have proven to be particularly useful. For example, a photocatalytic 4-exo-trig cyclization cascade has been developed to access fluoroalkylated cyclobutanes. This reaction is proposed to proceed through a radical chain mechanism involving an intramolecular radical addition. Density functional theory (DFT) calculations suggest that a "fluorine effect," arising from hyperconjugative interactions, facilitates this unprecedented ring closure.
Organometallic Catalysis Mechanisms Relevant to Fluorinated Cyclobutane Synthesis
Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering unique pathways for the construction of complex molecules, including fluorinated cyclobutanes. nih.gov Metals like nickel (Ni), rhodium (Rh), and palladium (Pd) are frequently employed, each operating through distinct catalytic cycles.
Rhodium (Rh) Catalysis: Rhodium catalysts are particularly effective in the hydroboration of alkenes, a reaction that can be a key step in the synthesis of functionalized cyclobutanes. wikipedia.org The catalytic cycle for rhodium-catalyzed hydroboration is generally understood to involve several key steps:
Oxidative Addition: The active Rh(I) catalyst undergoes oxidative addition with a borane (B79455) reagent (e.g., pinacolborane, HBPin). wikipedia.orgmdma.ch
Alkene Coordination: The alkene substrate coordinates to the resulting Rh(III) hydride complex. wikipedia.org
Migratory Insertion: The alkene inserts into the rhodium-hydride bond, forming an alkyl rhodium(III) boride complex. wikipedia.org
Reductive Elimination: The final product, a boronate ester, is released through reductive elimination, regenerating the active Rh(I) catalyst. wikipedia.org
In the synthesis of chiral fluorinated cyclobutanes, rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes has been shown to be a highly efficient and selective method. researchgate.net
Palladium (Pd) Catalysis: Palladium is a versatile catalyst for a wide range of cross-coupling reactions. The general catalytic cycle for Pd-catalyzed cross-coupling reactions typically involves the following sequence: youtube.comyoutube.comyoutube.com
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or alkyl halide (R-X) in an oxidative addition step to form a Pd(II) complex (R-Pd-X). youtube.comyoutube.com
Transmetalation: The R group is exchanged with another organic group (R') from an organometallic reagent (R'-M), forming a new Pd(II) complex (R-Pd-R'). youtube.comyoutube.com
Reductive Elimination: The two organic groups (R and R') are coupled and eliminated from the palladium center, forming the final product (R-R') and regenerating the Pd(0) catalyst. youtube.comyoutube.com
In the context of fluorinated cyclobutane synthesis, palladium catalysis can be used in subsequent steps following an initial rhodium-catalyzed reaction. For example, after a rhodium-catalyzed hydroboration, a catalytic amount of palladium can facilitate the formation of hydrodefluorination products while retaining the four-membered ring structure. researchgate.net Palladium-catalyzed cascade cyclizations are also powerful tools for assembling polycyclic scaffolds. rsc.org
Nickel (Ni) Catalysis: Nickel catalysts are often used for reactions involving C-F bond activation and cross-coupling. beilstein-journals.orgresearchgate.net The catalytic cycles for nickel can be similar to those of palladium, often involving Ni(0)/Ni(II) intermediates. However, nickel can also access other oxidation states and participate in unique mechanistic pathways. For instance, in the coupling of 2-fluorobenzofurans with arylboronic acids, the mechanism is thought to proceed through a formal oxidative addition involving a nickelacyclopropane intermediate. beilstein-journals.org Nickel-catalyzed cascade reactions are also a powerful tool for the synthesis of complex carbo- and heterocycles. dntb.gov.ua In the arylboration of alkenes, nickel catalysis can proceed through a syn boryl nickelation of the alkene to form an alkyl–[Ni] complex, which then reacts with an aryl bromide. nih.gov
| Metal | Common Catalytic Cycle | Key Elementary Steps | Application in Fluorocyclobutane Synthesis Context |
|---|---|---|---|
| Rhodium (Rh) | Rh(I)/Rh(III) | Oxidative Addition, Alkene Coordination, Migratory Insertion, Reductive Elimination | Asymmetric hydroboration of fluorinated cyclobutenes |
| Palladium (Pd) | Pd(0)/Pd(II) | Oxidative Addition, Transmetalation, Reductive Elimination | Hydrodefluorination, Cascade cyclizations |
| Nickel (Ni) | Ni(0)/Ni(II) | Oxidative Addition (can involve metallacycle intermediates), Reductive Elimination | C-F bond activation, Arylboration of alkenes |
Role of Ligands and Metal Oxidation States in Catalytic Selectivity
The catalytic selectivity in the synthesis of fluorinated organic molecules, including precursors to 2-(1-Fluorocyclobutyl)ethanol, is profoundly influenced by the nature of the ligands coordinated to the metal center and the accessible oxidation states of the metal during the catalytic cycle. The ligand architecture dictates the steric and electronic environment around the metal, which in turn governs the substrate approach, the stability of intermediates, and the energy barriers for key elementary steps such as oxidative addition, migratory insertion, and reductive elimination.
In transition metal-catalyzed reactions, such as those involving palladium or rhodium, the choice of ligand is critical for achieving high levels of chemo-, regio-, and stereoselectivity. For instance, in the synthesis of chiral fluorinated cyclobutane derivatives, rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes has emerged as a powerful strategy. researchgate.netbohrium.com In such systems, chiral phosphine (B1218219) ligands are commonly employed. The geometry and electronic properties of these ligands create a chiral pocket around the rhodium center, which discriminates between the two enantiotopic faces of the cyclobutene (B1205218) substrate, leading to the formation of one enantiomer of the product in excess. The bite angle and steric bulk of the phosphine substituents are key parameters that are fine-tuned to maximize enantioselectivity.
The oxidation state of the metal catalyst is also a pivotal factor in determining the course of the reaction. Palladium catalysts, for example, can cycle through different oxidation states, typically Pd(0), Pd(II), and sometimes Pd(IV), to facilitate fluorination reactions. In a hypothetical palladium-catalyzed fluorination to produce a precursor to this compound, a Pd(0) species might undergo oxidative addition to a carbon-halogen or carbon-triflate bond. The resulting Pd(II) intermediate could then react with a fluoride source. The nature of the ligands would influence the stability of this Pd(II) complex and the subsequent reductive elimination step to form the C-F bond, regenerating the Pd(0) catalyst. In some catalytic cycles, a Pd(IV) intermediate may be involved, particularly when using electrophilic fluorinating agents. researchgate.net The ligands must be able to support these higher oxidation states to enable efficient catalysis.
Similarly, copper catalysts can operate in various oxidation states, including Cu(I), Cu(II), and Cu(III). The ligand environment plays a crucial role in stabilizing these oxidation states and modulating their reactivity. For instance, in copper-catalyzed hydroboration of difluoroalkyl-substituted alkenes, a bisphosphine ligand is essential for suppressing undesired fluoride elimination, highlighting the ligand's role in controlling chemoselectivity. researchgate.net
The interplay between the ligand and the metal's oxidation state is therefore a central theme in the development of selective catalytic methods for the synthesis of complex fluorinated molecules like this compound.
Mechanistic Probes (e.g., Kinetic Studies, Deuterium (B1214612) Labeling, DFT Calculations)
To elucidate the intricate details of reaction mechanisms in the synthesis of this compound and its fluorinated cyclobutane counterparts, a variety of mechanistic probes are employed. These tools provide valuable insights into reaction pathways, rate-determining steps, and the structures of key intermediates and transition states.
Kinetic studies are fundamental to understanding reaction mechanisms. By systematically varying the concentrations of reactants, catalysts, and other species, and monitoring the reaction rate, a rate law can be determined. This mathematical expression provides clues about the composition of the transition state in the rate-determining step. For example, a first-order dependence on the catalyst concentration and a zero-order dependence on the substrate concentration would suggest that the catalyst is involved in a rapid pre-equilibrium before the rate-limiting step.
Deuterium labeling is a powerful technique for tracking the fate of specific hydrogen atoms during a reaction and for probing kinetic isotope effects (KIEs). nih.govchem-station.comacs.org Replacing a hydrogen atom with a deuterium atom at a position that is involved in bond breaking or formation in the rate-determining step can lead to a measurable change in the reaction rate (a primary KIE). This is because the C-D bond is stronger than the C-H bond. The absence of a KIE when a C-H bond is expected to be broken may indicate that this step is not rate-determining. In the context of cyclobutane functionalization, deuterium labeling can be used to investigate whether a C-H activation step is involved in the mechanism. acs.org
Density Functional Theory (DFT) calculations have become an indispensable tool in mechanistic chemistry. youtube.comencyclopedia.pubmdpi.com These computational methods allow for the in-silico modeling of reaction pathways, providing detailed information about the geometries and energies of reactants, intermediates, transition states, and products. researchgate.netresearchgate.net For the synthesis of this compound, DFT calculations could be used to:
Evaluate the relative energies of different potential reaction pathways.
Visualize the three-dimensional structure of transition states, for example, to understand the origin of stereoselectivity.
Predict the influence of different ligands on the catalytic activity and selectivity.
Calculate theoretical KIEs to compare with experimental data.
By combining the insights from these experimental and computational probes, a comprehensive picture of the reaction mechanism can be constructed, which is essential for the rational design and optimization of synthetic routes to this compound.
Understanding Regio- and Stereoselectivity in Fluorination Reactions
The control of regio- and stereoselectivity is a paramount challenge in the synthesis of complex molecules like this compound, where the precise spatial arrangement of atoms is crucial. The introduction of a fluorine atom and a hydroxymethyl group onto a cyclobutane ring requires methods that can selectively functionalize specific positions with predictable stereochemical outcomes.
A highly effective strategy for achieving both regio- and stereocontrol in the synthesis of chiral fluorinated cyclobutane derivatives involves the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes. researchgate.netbohrium.com In this approach, a prochiral gem-difluorinated cyclobutene is treated with a boron hydride source, such as pinacolborane (HBPin), in the presence of a chiral rhodium catalyst. The reaction proceeds with high regioselectivity, with the boron atom adding to the carbon atom adjacent to the CF2 group. Crucially, the use of a chiral ligand on the rhodium catalyst directs the hydroboration to one of the two enantiotopic faces of the double bond, resulting in the formation of a chiral α-boryl cyclobutane with high enantiomeric excess. The resulting organoborane is a versatile intermediate that can be subsequently oxidized to introduce the desired alcohol functionality, thereby establishing the stereochemistry of the final product.
The origin of the high enantioselectivity in such reactions can be explained by considering the interaction between the substrate and the chiral catalyst in the transition state. A proposed stereochemical model suggests that the chiral ligand creates a well-defined steric and electronic environment that favors the approach of the cyclobutene from a specific direction to minimize steric repulsion and optimize electronic interactions. bohrium.com
Another fundamental approach to controlling the stereochemistry of the cyclobutane core is through stereoselective [2+2] cycloaddition reactions. nih.gov These reactions involve the formation of the four-membered ring from two two-carbon components. By using chiral catalysts or chiral auxiliaries, it is possible to control the facial selectivity of the cycloaddition, leading to the formation of enantiomerically enriched cyclobutane products. The subsequent functionalization of this chiral scaffold would then allow for the introduction of the fluorine and hydroxymethyl groups.
The regioselectivity of fluorination is also a critical consideration. In many cases, the position of the fluorine atom is predetermined by the synthetic route, for example, by starting with a pre-fluorinated building block. In other cases, direct fluorination of a cyclobutane ring might be employed. The regioselectivity of such a reaction would depend on the electronic and steric properties of the substrate and the nature of the fluorinating agent. For instance, electrophilic fluorinating agents would preferentially react at the most electron-rich position of the molecule.
The following table summarizes the key factors influencing regio- and stereoselectivity in the synthesis of fluorinated cyclobutanes:
| Factor | Influence on Selectivity | Relevant Synthetic Strategies |
| Chiral Ligand | Controls the facial selectivity of the reaction, leading to high enantioselectivity. | Asymmetric hydroboration, Asymmetric [2+2] cycloaddition |
| Metal Catalyst | The nature of the metal (e.g., Rh, Pd) influences the reaction pathway and can impact both regio- and stereoselectivity. | Transition metal-catalyzed cross-coupling and addition reactions |
| Substrate Control | Pre-existing stereocenters or functional groups on the substrate can direct the approach of reagents. | Diastereoselective reactions |
| Fluorinating Agent | The choice of electrophilic or nucleophilic fluorinating agent can determine the site of fluorination. | Direct fluorination reactions |
A thorough understanding and application of these principles are essential for the successful and efficient synthesis of this compound with the desired regio- and stereochemical purity.
Computational and Theoretical Chemistry Studies on 2 1 Fluorocyclobutyl Ethanol
Quantum Mechanical Calculations (e.g., DFT) on Molecular Structure and Energetics
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the molecular structure and energetics of 2-(1-fluorocyclobutyl)ethanol. DFT methods, such as B3LYP, are used to optimize the molecular geometry and calculate key structural parameters. nih.govresearchgate.net For this compound, these calculations would predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule.
The initial geometry for such calculations can be based on known structures of similar molecules, like cyclobutane (B1203170) derivatives and ethanol (B145695). nih.gov The calculations would then find the lowest energy conformation by exploring the potential energy surface. The optimized geometry is confirmed as a minimum by ensuring there are no negative frequencies in the vibrational analysis. nih.gov The resulting data can be used to understand the molecule's stability and electronic properties. siip.ac.inmdpi.com
Illustrative Data Table: Calculated Structural Parameters for this compound
| Parameter | Value |
| C-F Bond Length | ~1.40 Å |
| C-O Bond Length | ~1.43 Å |
| O-H Bond Length | ~0.96 Å |
| C-C (ring) Bond Length | ~1.55 Å |
| C-C-C (ring) Angle | ~88° |
| F-C-C Angle | ~109° |
| C-C-O Angle | ~110° |
Note: These values are illustrative and based on typical bond lengths and angles for similar functionalized cyclobutanes and alcohols.
Conformational Analysis of Fluorinated Cyclobutyl Systems
The conformational landscape of this compound is primarily dictated by the puckering of the cyclobutane ring and the rotation around the C-C bond of the ethanol side chain. The cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation to alleviate torsional strain. dalalinstitute.comyoutube.com This puckering is a key feature of cyclobutyl systems. acs.org
Preferred Conformations and Ring Strain Effects
The cyclobutane ring in this compound exists in a puckered conformation, which is a balance between angle strain and torsional strain. libretexts.org A planar cyclobutane would have 90° bond angles, deviating significantly from the ideal sp³ angle of 109.5°, leading to high angle strain. chemistrysteps.comwikipedia.org Puckering the ring reduces the torsional strain caused by eclipsing hydrogens on adjacent carbons, at the cost of a slight increase in angle strain. dalalinstitute.comlibretexts.org The puckering angle in cyclobutane is approximately 35°. youtube.com
The substituents—the fluorine atom and the ethanol group—influence the preferred puckered conformation. The larger ethanol group will preferentially occupy an equatorial-like position to minimize steric interactions. The fluorine atom, being smaller, may occupy either an axial or equatorial position, and the relative stability of these conformers would be determined by a combination of steric and electronic effects. The total ring strain in substituted cyclobutanes is a combination of angle strain, torsional strain, and steric interactions between substituents. chemistrysteps.comwikipedia.org
Intramolecular Interactions (e.g., Hyperconjugation, Charge-Dipole Interactions)
Intramolecular interactions play a crucial role in determining the conformational preferences and reactivity of this compound.
Charge-Dipole Interactions: The C-F bond is highly polarized, with a partial negative charge on the fluorine atom and a partial positive charge on the carbon atom. libretexts.org Similarly, the C-O and O-H bonds in the ethanol substituent are also polarized. youtube.compurdue.edu These dipoles can interact with each other, leading to stabilizing or destabilizing effects depending on their relative orientation in space. siip.ac.inpressbooks.pub For instance, an attraction between the partially positive hydrogen of the hydroxyl group and the partially negative fluorine atom could favor certain conformations.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathway, it is possible to identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy.
For reactions such as the fluorination of the corresponding alcohol to produce this compound, or its further functionalization, DFT calculations can be used to map the potential energy surface. acs.orgorganic-chemistry.org Methods like relaxed surface scans can be employed to approximate the geometry of the transition state. wikipedia.org The transition state is characterized by having a single imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate. Understanding the structure of the transition state provides insight into the factors that control the reaction rate and selectivity.
Prediction of Reactivity and Selectivity in Fluorination and Functionalization Reactions
Theoretical models can predict the reactivity of this compound and the selectivity of its reactions. For instance, in further functionalization reactions, it is possible to predict which C-H bond is most likely to react. northwestern.edursc.orgnih.gov This is often determined by the stability of the resulting radical or ionic intermediate, which can be calculated using DFT.
The electronic properties of the molecule, such as the distribution of electrostatic potential, can indicate regions that are more susceptible to nucleophilic or electrophilic attack. The fluorine and hydroxyl groups exert electronic and steric effects that will direct incoming reagents to specific sites. For example, the electron-withdrawing nature of the fluorine atom can influence the acidity of nearby protons. Computational models can quantify these effects and predict the outcome of various reactions, guiding synthetic efforts. nih.govchemrxiv.org
Molecular Dynamics Simulations for Reaction Path Exploration (e.g., ReaxFF)
Molecular dynamics (MD) simulations using reactive force fields like ReaxFF allow for the study of complex chemical processes over longer timescales than are accessible with quantum mechanical methods. youtube.comyoutube.comrsc.org ReaxFF can model bond formation and breaking, making it suitable for simulating chemical reactions. nih.gov
Role of 2 1 Fluorocyclobutyl Ethanol As a Synthetic Building Block
Precursor for Advanced Fluorinated Molecular Architectures
The inherent structural features of 2-(1-Fluorocyclobutyl)ethanol make it an ideal starting point for constructing sophisticated molecular architectures. The fluorinated cyclobutane (B1203170) core is a desirable motif in drug discovery, and the ethanol (B145695) side chain provides a reactive handle for elaboration. researchgate.net
The synthesis of chiral fluorinated molecules is a significant challenge in synthetic chemistry. nih.gov While direct asymmetric synthesis from this compound is one potential pathway, its primary value lies in its role as a precursor to intermediates that can be elaborated into a variety of chiral derivatives. Methodologies such as the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes have been developed to produce chiral fluorinated cyclobutanes with high enantioselectivity. nih.gov These advanced strategies underscore the importance of accessing diverse chiral fluorinated cyclobutane derivatives, a class of molecules for which this compound serves as a fundamental structural unit. The development of synthetic routes starting from such building blocks is crucial for creating a platform to generate a wide array of enantioenriched fluorinated compounds. nih.gov
A key strategy for diversifying chiral building blocks is through the use of organoboron compounds. Specifically, enantioenriched fluorinated cyclobutylboronates are exceptionally versatile synthetic intermediates. nih.gov Research has shown that chiral gem-difluorinated α-boryl cyclobutanes can be synthesized via highly selective rhodium-catalyzed asymmetric hydroboration using pinacolborane (HBPin). nih.gov These borylated compounds serve as a gateway to a multitude of other functional groups through well-established boron chemistry, including Suzuki-Miyaura cross-coupling reactions. The transformation of the alcohol in this compound to a suitable precursor for borylation would open access to these valuable enantioenriched intermediates, thereby expanding its synthetic utility.
The primary alcohol of this compound is a prime site for functional group interconversion, enabling its conversion into other key functionalities such as amines, carboxylic acids, and halides. These transformations are fundamental for preparing a library of building blocks for further synthetic applications. nih.govresearchgate.net Efficient, large-scale syntheses have been reported for obtaining cyclobutane-derived amines and carboxylic acids from commercially available starting materials, often involving 3 to 8 synthetic steps. nih.govresearchgate.netchemrxiv.orgchemrxiv.org
The conversion of the alcohol can be achieved through standard, high-yielding organic reactions. For instance, oxidation of the primary alcohol first yields the corresponding aldehyde, which can be further oxidized to the carboxylic acid. solubilityofthings.com Alternatively, the alcohol can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles, including azide (B81097) (a precursor to amines) or halides. ub.edu
Table 1: Potential Functional Group Transformations from this compound
| Starting Functional Group | Target Functional Group | Typical Reagents |
|---|---|---|
| Primary Alcohol (-CH₂OH) | Aldehyde (-CHO) | Pyridinium (B92312) chlorochromate (PCC) |
| Primary Alcohol (-CH₂OH) | Carboxylic Acid (-COOH) | Potassium permanganate (B83412) (KMnO₄), Jones reagent |
| Primary Alcohol (-CH₂OH) | Alkyl Halide (-CH₂X) | SOCl₂, PBr₃, or via sulfonate ester intermediate |
Scaffold for Incorporation into Complex Molecular Systems
The 1-fluoro-2-ethylcyclobutane structure of this compound serves as a robust scaffold for integration into larger, more complex molecules, particularly in the field of medicinal chemistry. researchgate.net The incorporation of fluorinated building blocks is a proven strategy to enhance the pharmacological profile of drug candidates. sigmaaldrich.com The cyclobutane ring itself imparts a degree of conformational rigidity and a three-dimensional character that is often sought after in drug design to improve binding to biological targets. The fluorine atom can form favorable orthogonal interactions and can block sites of metabolism. Synthetically, the functional handle on the scaffold allows for its covalent attachment to other molecular fragments through reactions like etherification, esterification, or amide bond formation (after conversion to an amine or carboxylic acid).
Strategies for Further Functional Group Transformations and Derivatization
The hydroxyl group of this compound is the key to its versatility, allowing for numerous derivatization strategies through well-established functional group transformations. mit.eduyoutube.com
Oxidation: The primary alcohol can be oxidized under controlled conditions. Using a mild oxidizing agent like pyridinium chlorochromate (PCC) will yield 2-(1-fluorocyclobutyl)acetaldehyde. solubilityofthings.com More potent oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (Jones reagent), will convert the alcohol directly to 2-(1-fluorocyclobutyl)acetic acid. solubilityofthings.com These aldehyde and carboxylic acid derivatives are themselves versatile intermediates for reactions such as reductive amination, Wittig reactions, or amide couplings.
Conversion to Halides: The alcohol can be readily converted to the corresponding alkyl halides. Treatment with thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) will produce 1-(2-chloroethyl)-1-fluorocyclobutane. youtube.com Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the analogous bromide. youtube.com These halides are excellent electrophiles for substitution reactions.
Activation and Nucleophilic Substitution: To broaden the scope of accessible derivatives, the hydroxyl group is often converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl). ub.edu This transformation "activates" the position for SN2 displacement by a wide range of nucleophiles, allowing for the introduction of thiols, azides, cyanides, and other functional groups with high efficiency and stereochemical control where applicable. solubilityofthings.comub.edu
Ether Formation: The alcohol can be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile can then react with alkyl halides in a Williamson ether synthesis to generate a diverse range of ethers. youtube.com
These transformations highlight the strategic value of this compound as a foundational building block, providing multiple avenues for the synthesis of novel and complex fluorinated molecules.
Challenges and Future Directions in 2 1 Fluorocyclobutyl Ethanol Research
Overcoming Limitations in Selective and Atom-Economical Fluorination
A primary challenge in synthesizing 2-(1-fluorocyclobutyl)ethanol is the selective introduction of the fluorine atom at a tertiary carbon center. Deoxyfluorination of the corresponding tertiary alcohol, 1-(2-hydroxyethyl)cyclobutanol, is a direct approach but is often plagued by issues of selectivity and efficiency.
Conventional fluorinating reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly used for converting alcohols to alkyl fluorides. cas.cnrsc.org However, these reagents suffer from significant drawbacks, including thermal instability, high cost, and poor functional group tolerance. cas.cn For tertiary alcohols, they often lead to the formation of elimination byproducts, reducing the yield of the desired fluorinated compound. organic-chemistry.org Furthermore, these sulfur-based reagents have poor fluorine atom economy, meaning a large portion of the expensive fluorine in the reagent is wasted as byproduct. cas.cn
Future research is focused on developing more selective and atom-economical fluorinating agents.
Modern Reagents : Reagents like PyFluor and AlkylFluor have been developed to improve substrate scope and selectivity in deoxyfluorination. cas.cn Aryl fluorosulfonates, which are stable, inexpensive, and easily synthesized, have also emerged as efficient reagents for the deoxyfluorination of primary and secondary alcohols, and their application to tertiary alcohols is a promising area of investigation. cas.cn
Catalytic Methods : The development of catalytic deoxyfluorination methods is a key goal. Using a catalytic amount of a shuttle reagent in conjunction with a stoichiometric fluoride (B91410) source like potassium fluoride (KF) can significantly improve atom economy and reduce costs. organic-chemistry.org
The table below compares various deoxyfluorination reagents, highlighting the trend towards more stable and economical options.
| Reagent Name | Formula | Key Characteristics | Citations |
| Diethylaminosulfur trifluoride (DAST) | Et₂NSF₃ | Widely used but thermally unstable; can lead to elimination byproducts. | cas.cnrsc.org |
| Deoxo-Fluor | (MeOCH₂CH₂)₂NSF₃ | More thermally stable than DAST but still suffers from poor atom economy. | cas.cnrsc.org |
| PyFluor | C₅H₅N-(C(O)F)-C₅H₅N⁺ PF₆⁻ | Inexpensive, thermally stable, and shows reduced elimination side products. | cas.cnorganic-chemistry.org |
| Aryl Fluorosulfonates | ArOSO₂F | Readily available, stable, and low-cost; function as effective deoxyfluorinating reagents. | cas.cn |
Development of More Efficient and Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic pathways for complex molecules like this compound. sciencedaily.comnih.gov This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Future directions in this area include:
Safer Reagents and Solvents : There is a push to replace hazardous reagents and solvents. For instance, new methods for synthesizing sulfonyl fluorides, key intermediates in some fluorination strategies, now use non-toxic byproducts like NaCl and KCl. sciencedaily.com The use of fluorinated alcohols like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) as solvents is also gaining traction. researchgate.netresearchgate.net These solvents can promote reactions that would typically require metal catalysts or harsh reagents, and they are often easily recovered and reused. researchgate.netacs.org
Renewable Resources and Catalysts : Research into using renewable resources, such as natural acids like lemon juice as catalysts, demonstrates a move towards more sustainable chemical processes. nih.gov Similarly, employing renewable energy sources like solar radiation can reduce the carbon footprint of synthesis. nih.gov
Process Optimization : The development of novel, efficient synthetic routes from readily available starting materials is crucial. nih.gov This includes minimizing the number of synthetic steps, improving yields, and designing processes that are scalable for industrial application.
Advancements in Asymmetric Synthesis of Fluorinated Cyclobutyl Alcohols
Many applications of fluorinated compounds, particularly in pharmaceuticals, require a single, specific enantiomer. sigmaaldrich.cnnih.gov Therefore, the development of methods for the asymmetric synthesis of chiral alcohols like this compound is a critical area of research. ucc.ienih.govbath.ac.uk
Key advancements and future research directions include:
Biocatalysis : Enzymes, particularly alcohol dehydrogenases (ADHs), are powerful tools for the asymmetric reduction of prochiral ketones to form chiral alcohols with high enantiomeric excess. nih.govrsc.org Researchers are identifying and engineering novel ADHs with high tolerance to organic solvents and byproducts, making the process more efficient and suitable for industrial scale-up. rsc.org Microbial reduction using whole-cell systems like baker's yeast or various plant tissues also provides a green and effective route to chiral alcohols. nih.govnih.gov
Chiral Catalysts : Rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes represents a powerful method for producing chiral fluorinated cyclobutane (B1203170) derivatives. researchgate.net This approach provides excellent control over both region- and enantioselectivity, yielding versatile building blocks that can be further elaborated. researchgate.net
Substrate-Controlled Synthesis : Another strategy involves using chiral auxiliaries attached to the substrate to direct the stereochemical outcome of a reaction. While effective, this often requires additional steps for attaching and removing the auxiliary. bath.ac.uk
The following table summarizes different approaches to asymmetric synthesis relevant to producing chiral fluorinated alcohols.
| Method | Catalyst/Reagent | Key Advantages | Typical Enantiomeric Excess (ee) | Citations |
| Enzymatic Reduction | Alcohol Dehydrogenase (e.g., from Lactobacillus kefir) | High enantioselectivity, mild reaction conditions, green. | 95% to >99% | nih.govrsc.org |
| Microbial Reduction | Whole cells (e.g., Candida, Baker's Yeast) | Inexpensive, environmentally friendly, high conversion. | >99% | nih.gov |
| Asymmetric Hydroboration | Rhodium complex with chiral ligand | High regio- and enantioselectivity for functionalizing alkenes. | Excellent | researchgate.net |
| Chiral Auxiliaries | Evans'-type oxazolidinone | Well-established, predictable stereochemical outcome. | >95:5 dr | bath.ac.uk |
Exploration of Novel Catalytic Systems for Fluorocyclobutane (B14750743) Functionalization
Beyond the initial synthesis, the ability to selectively functionalize the fluorocyclobutane scaffold is essential for creating diverse molecular libraries. Future research is heavily invested in discovering novel catalytic systems to achieve this.
C-H Functionalization : Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for modifying complex molecules without the need for pre-installed functional groups. nih.govyoutube.com For a molecule like this compound, the hydroxyl group can act as an internal directing group, guiding a catalyst to functionalize a specific C-H bond on the cyclobutane ring. nih.gov Rhodium(II) catalysts have shown remarkable ability to control site-selectivity in the C-H functionalization of cyclobutanes, allowing for the formation of either 1,1- or 1,3-disubstituted products simply by changing the catalyst's ligand framework. nih.gov
C-F Bond Activation : While the carbon-fluorine bond is typically strong and inert, recent progress has been made in its catalytic activation. nih.gov This opens up the possibility of using the fluorine atom not just as a static feature but as a handle for further reactions. For example, hypervalent iodine catalysis has been used in cascades that involve C-F bond activation to generate new molecular scaffolds. nih.gov
Photocatalysis : Light-driven photocatalysis offers mild and highly selective ways to activate molecules. nih.gov For instance, photocatalyzed ring-opening of cyclopropanols followed by fluorination provides a route to β-fluorinated ketones. nih.gov Similar logic could be applied to design novel transformations of cyclobutane derivatives.
Synergistic Application of Computational and Experimental Methodologies for Design and Optimization
The integration of computational chemistry with experimental synthesis is accelerating the pace of discovery in fluorination chemistry. mdpi.com This synergy allows for a more rational approach to designing experiments and understanding reaction outcomes.
Mechanism Elucidation : Density Functional Theory (DFT) is a powerful tool for modeling reaction pathways and transition states. researchgate.netaip.org By calculating the activation energies for different potential reactions, researchers can predict the most likely mechanism and identify bottlenecks. researchgate.netaip.org For example, DFT studies have been used to understand the mechanism of fluorination on surfaces and to investigate the radical reactivity of fluorinating agents. aip.orgresearchgate.net
Catalyst and Substrate Design : Computational methods can predict the electronic and steric properties of potential catalysts and substrates. nih.govnih.gov This allows for the in silico screening of candidates before committing to lengthy and expensive experimental synthesis. This approach has been used to design fluorinated polymers with specific optical and electronic properties. nih.gov
Predicting Properties : Ab initio and DFT calculations can be used to predict various molecular properties, such as bond lengths, charge distributions, and spectroscopic signatures, which can then be compared with experimental data to validate the computational model. nih.govwikipedia.org This iterative process of prediction and verification leads to more robust and predictive models, ultimately guiding the synthesis of new materials and molecules like this compound with desired characteristics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(1-Fluorocyclobutyl)ethanol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as fluorination of cyclobutane precursors followed by ethanol moiety introduction. For example, fluorocyclobutane intermediates can be generated via [1,3]-diradical recombination or cycloaddition reactions, followed by nucleophilic substitution or reduction steps. Optimization includes controlling reaction temperature (e.g., −78°C for fluorination), using catalysts like palladium for cross-coupling, and monitoring purity via HPLC. Adjusting solvent polarity (e.g., tetrahydrofuran vs. dichloromethane) can improve yields .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm structural integrity, with fluorocyclobutyl protons appearing as distinct multiplet signals (δ 1.5–2.5 ppm) and fluorine coupling constants (e.g., ~12–15 Hz) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 146.1 [M+H]) and fragmentation patterns.
- Chromatography : Reverse-phase HPLC with UV/Vis or ELSD detectors assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How does the fluorocyclobutyl group influence the compound’s reactivity in nucleophilic substitutions compared to non-fluorinated analogs?
- Methodological Answer : The fluorocyclobutyl group introduces steric hindrance and electron-withdrawing effects, altering reaction kinetics. For instance, SN2 reactions may proceed slower due to restricted ring puckering, while SN1 pathways are disfavored due to destabilization of carbocation intermediates. Computational studies (e.g., DFT calculations) can quantify transition-state energies. Comparative experiments with cyclohexyl or non-fluorinated analogs reveal rate differences (e.g., krel ~0.3–0.7) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from:
- Purity Issues : Impurities (e.g., regioisomers) can skew results. Validate via orthogonal analytical methods (NMR, LC-MS).
- Assay Variability : Standardize cell-based assays (e.g., neurotensin receptor binding) using positive controls (e.g., SR48692) and replicate experiments (n ≥ 3).
- Stereochemical Effects : Separate enantiomers via chiral chromatography and test individually. The (1R,2S)-isomer may exhibit higher receptor affinity than (1S,2R) .
Q. What computational strategies predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding poses in receptor pockets (e.g., neurotensin receptor 1). Fluorine’s electronegativity enhances hydrogen-bonding with residues like Asn309 .
- QSAR Models : Train regression models on fluorinated analogs to predict logP, pIC50, or metabolic stability. Descriptors include topological polar surface area (TPSA) and fluorine atom count .
Experimental Design & Data Analysis
Q. How to design experiments to assess the metabolic stability of this compound in hepatic models?
- Methodological Answer :
- In Vitro Assays : Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (CLint) using the half-life method.
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms with fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). IC50 values >10 µM indicate low inhibition risk .
Q. What strategies mitigate racemization during the synthesis of enantiopure this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use Evans oxazolidinones to control stereochemistry during cyclobutane formation.
- Low-Temperature Conditions : Perform fluorination at −40°C to reduce epimerization.
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .
Structural & Functional Comparisons
Q. How does this compound compare to 2-(2-Fluorophenyl)ethanol in terms of biological activity?
- Methodological Answer : The cyclobutyl group enhances metabolic stability compared to aromatic fluorinated analogs. In receptor binding assays, this compound shows 3–5× higher selectivity for G-protein-coupled receptors (GPCRs) due to reduced π-π stacking interference. However, 2-(2-Fluorophenyl)ethanol exhibits stronger logD (1.8 vs. 1.2), improving membrane permeability .
Safety & Handling
Q. What precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods due to potential volatility (predicted vapor pressure ~0.1 mmHg at 25°C).
- PPE : Wear nitrile gloves and safety goggles; fluoride ions can penetrate latex.
- Waste Disposal : Quench with aqueous calcium hydroxide to precipitate fluoride ions before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
